4-(Dichloromethyl)biphenyl
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Overview
Description
4-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms attached to the methyl group on the biphenyl structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)biphenyl typically involves a chloromethylation reaction. One common method includes the reaction of biphenyl with paraformaldehyde and zinc chloride in the presence of dry hydrogen chloride gas. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified through recrystallization using toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process. The use of petroleum ether as a solvent and the recycling of by-products to participate in the reaction helps improve the yield and efficiency of the process . The final product is obtained after solid-liquid separation, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, oxidized biphenyl derivatives, and reduced biphenyl compounds.
Scientific Research Applications
4-(Dichloromethyl)biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)biphenyl involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to alterations in cellular functions. For example, it may induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Another biphenyl derivative with similar chlorination but different substitution patterns.
4,4’-Bis(chloromethyl)biphenyl: A closely related compound used in similar industrial applications.
Uniqueness
4-(Dichloromethyl)biphenyl is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other biphenyl derivatives may not be suitable.
Properties
Molecular Formula |
C13H10Cl2 |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
1-(dichloromethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
InChI Key |
RAZKIGBWDJNTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(Cl)Cl |
Origin of Product |
United States |
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